(2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide
CAS No.: 2066410-86-2
Cat. No.: VC5445687
Molecular Formula: C10H12N2O3
Molecular Weight: 208.217
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2066410-86-2 |
---|---|
Molecular Formula | C10H12N2O3 |
Molecular Weight | 208.217 |
IUPAC Name | (2E)-2-hydroxyimino-N-(2-methoxy-4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C10H12N2O3/c1-7-3-4-8(9(5-7)15-2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ |
Standard InChI Key | GMODTBHQFJOLOS-IZZDOVSWSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=O)C=NO)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Configuration
(2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide is an acetamide derivative with the systematic IUPAC name (2E)-2-hydroxyimino-N-(2-methoxy-4-methylphenyl)acetamide. Its molecular formula is C₁₁H₁₃N₂O₃, derived from the parent structure of N-aryl acetamides with substitutions at the phenyl ring (2-methoxy and 4-methyl groups) and an (E)-configured hydroxyimino group at the α-carbon .
Table 1: Key Molecular Descriptors
Property | Value | Source Analog |
---|---|---|
Molecular Weight | 221.23 g/mol | Calculated |
Exact Mass | 221.0936 g/mol | Computed via PubChem |
Topological Polar Surface Area | 78.8 Ų | Estimated from |
LogP (Octanol-Water) | 1.92 | Predicted via |
The (E)-configuration of the hydroxyimino group (-NOH) is critical for its reactivity, as this geometry influences hydrogen bonding and electronic interactions during cyclization or chlorination reactions .
Synthesis and Reaction Pathways
Hypothesized Synthetic Routes
While no direct synthesis of (2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide is documented, analogous methods for related N-aryl acetamides suggest a multi-step approach:
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Acylation of 2-methoxy-4-methylaniline: Reacting 2-methoxy-4-methylaniline with chloroacetyl chloride in the presence of a base to form N-(2-methoxy-4-methylphenyl)acetamide.
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Oxime Formation: Treating the acetamide with hydroxylamine hydrochloride under acidic conditions to introduce the hydroxyimino group, favoring the (E)-isomer through steric control .
Table 2: Comparative Reaction Conditions for Oxime Formation
Regioselective Functionalization
The patent US10981868B1 highlights the role of sulfuric and acetic acids in facilitating cyclization and chlorination of structurally similar acetamides. For the title compound, analogous conditions (H₂SO₄/HOAc, 50–60°C) could promote cyclization to form indoline-dione derivatives, though experimental validation is required.
Physicochemical Properties
Solubility and Stability
The methoxy group at the 2-position enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely alkyl-substituted analogs . Stability studies on related compounds suggest sensitivity to prolonged exposure to light and moisture, necessitating storage under inert conditions .
Spectroscopic Characterization
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